molecular formula C18H21N3O3S B500548 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 942357-18-8

1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B500548
CAS No.: 942357-18-8
M. Wt: 359.4g/mol
InChI Key: DNDXJDNGJMJVIU-UHFFFAOYSA-N
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Description

1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[d][1,2,3]triazole core, which is a heterocyclic aromatic compound, substituted with a sulfonyl group attached to a phenyl ring that is further substituted with tert-butyl and ethoxy groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the benzo[d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.

    Substitution with tert-butyl and ethoxy groups: These groups can be introduced through alkylation reactions using tert-butyl halides and ethyl halides, respectively.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:

    1-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole: Similar structure but with a methoxy group instead of an ethoxy group.

    1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-indazole: Similar structure but with an indazole core instead of a benzo[d][1,2,3]triazole core.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting chemical properties and applications.

Properties

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-5-24-16-11-10-13(18(2,3)4)12-17(16)25(22,23)21-15-9-7-6-8-14(15)19-20-21/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDXJDNGJMJVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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